1-(1E-tetradecenyl)-sn-glycero-3-phosphocholine
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Overview
Description
PC(O-14:1(1E)/0:0) is a lysophosphatidylcholine O-14:0.
Scientific Research Applications
Lipid Membrane Interactions
A study by Huang et al. (2013) utilized a label-free sensing platform based on pH modulation to detect interactions between small molecules and lipid bilayers. The study involved membranes containing various phospholipids, including POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), demonstrating how these interactions can be essential for understanding drug-membrane interactions. This research suggests potential applications of 1-(1E-tetradecenyl)-sn-glycero-3-phosphocholine in the study of membrane dynamics and drug interactions (Huang et al., 2013).
Bicelle Systems for Structural Biology
Wu et al. (2010) investigated bicelles formed by mixtures of various phosphocholines, including DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) for use in spectroscopic studies of membrane-bound peptides. This study highlights the potential of this compound in creating stable bicelle systems for studying membrane protein structures (Wu et al., 2010).
Analysis of Phosphatidylcholine Hydrolysis
Kiełbowicz et al. (2012) developed a method for analyzing phosphatidylcholine hydrolysis products. This research is relevant for understanding the behavior of compounds like this compound during hydrolysis, which could have implications in lipid biochemistry and pharmaceutical sciences (Kiełbowicz et al., 2012).
Antibacterial Properties via Membrane Interaction
A study by Sautrey et al. (2011) investigated the membrane activity of certain compounds on model lipid membranes. This study offers insights into how this compound could be used to study antibacterial properties based on membrane interactions (Sautrey et al., 2011).
Enzymatic Deacylation in Lipid Synthesis
Research by Blasi et al. (2006) focused on the enzymatic deacylation of diacyl-sn-glycero-3-phosphocholines to sn-glycerol-3-phosphocholine. This process is crucial for synthesizing structured phosphocholines, potentially including this compound, which could have applications in biochemistry and pharmaceutical manufacturing (Blasi et al., 2006).
properties
Molecular Formula |
C22H46NO6P |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-[(E)-tetradec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C22H46NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-27-20-22(24)21-29-30(25,26)28-19-17-23(2,3)4/h16,18,22,24H,5-15,17,19-21H2,1-4H3/b18-16+/t22-/m1/s1 |
InChI Key |
AAFONNYQRYRPOU-WTYVIMSDSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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